1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic Acid

Description

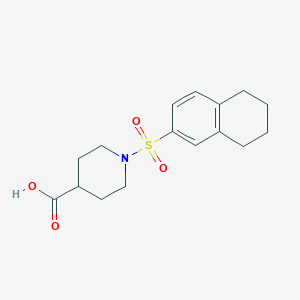

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 796079-89-5; CID: 2456574) is a sulfonamide-containing compound with a molecular formula of C₁₆H₂₁NO₄S and a molecular weight of 397.39 g/mol . Its structure comprises:

- A piperidine ring substituted with a carboxylic acid group at the 4-position.

- A sulfonyl group bridging the piperidine and a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety.

Properties

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h5-6,11,13H,1-4,7-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCFXJKCRFRSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in organic synthesis as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to proteins and peptides, modifying their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in the study of protein dynamics and interactions .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related compounds, highlighting functional group substitutions and their implications:

Biological Activity

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine-4-carboxylic acid is a complex organic compound with significant biological activity. Its structure includes a piperidine ring and a sulfonyl group attached to a tetrahydronaphthalene moiety, which contributes to its unique pharmacological properties. This article provides a detailed examination of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H21NO4S

- Molecular Weight : 335.41 g/mol

- CAS Number : 796079-89-5

Structure

The compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a tetrahydronaphthalene moiety. This structural arrangement is crucial for its biological activity.

This compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in various metabolic pathways. For instance, sulfonamide derivatives have shown promise as inhibitors of soluble epoxide hydrolase (sEH), an important target in the treatment of cardiovascular diseases and pain management .

- Antitumor Activity : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines. The presence of specific functional groups in the structure may enhance the antitumor efficacy by interacting with cellular targets involved in proliferation and apoptosis .

Therapeutic Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

- Pain Management : Due to its ability to inhibit sEH, it may be beneficial in managing pain and inflammation.

- Cancer Treatment : The antitumor properties indicate potential use in oncology, particularly for cancers that are resistant to conventional therapies.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound and related analogues:

- Antitumor Efficacy : In vitro assays demonstrated that derivatives of piperidine compounds exhibited significant cytotoxicity against several cancer cell lines. For example:

- Enzyme Inhibition : High-throughput screening identified several piperidine derivatives as potent inhibitors of sEH. These compounds showed robust effects on serum biomarkers related to pain and inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and the introduction of electron-withdrawing groups significantly enhance the biological activity:

| Compound | Modification | IC50 (µg/mL) | Activity |

|---|---|---|---|

| A | N/A | 1.61 | Antitumor |

| B | Methyl group at position 4 | 1.98 | Antitumor |

| C | Sulfonyl group addition | 2.50 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.